1,5-Dibromoheptane
Description
1,5-Dibromoheptane (CAS 111-24-0) is a halogenated alkane with the molecular formula C₇H₁₄Br₂, consisting of a seven-carbon chain with bromine atoms at the 1 and 5 positions. It is widely used in organic synthesis as a bifunctional alkylating agent, particularly in the preparation of polymers, macrocycles, and pharmaceuticals. Its reactivity stems from the electrophilic bromine atoms, which participate in nucleophilic substitution and radical-mediated reactions .
Properties
CAS No. |
1622-10-2 |
|---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
1,5-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-2-7(9)5-3-4-6-8/h7H,2-6H2,1H3 |
InChI Key |
PKEIGZIZGNPNLM-UHFFFAOYSA-N |
SMILES |
CCC(CCCCBr)Br |
Canonical SMILES |
CCC(CCCCBr)Br |
Synonyms |
1,5-dibromoheptane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar α,ω-Dibromoalkanes
Physical and Chemical Properties
Key physical properties of 1,5-dibromoheptane and related compounds are summarized in Table 1.
| Compound | CAS Number | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| 1,3-Dibromopropane | 109-64-8 | 201.89 | 1.98 | 167 |
| 1,5-Dibromopentane | 111-24-0 | 229.99 | 1.53 | 220 |
| 1,7-Dibromoheptane | 4549-31-9 | 257.99 | 1.53 | 263 |
| 1,10-Dibromodecane | 4101-68-2 | 314.02 | 1.34 | 295 |
Key Observations :
- Chain Length vs. Boiling Point : Longer-chain dibromoalkanes exhibit higher boiling points due to increased van der Waals interactions. For example, 1,7-dibromoheptane boils at 263°C , compared to 220°C for 1,5-dibromopentane .
- Density Trends : Density decreases with chain length (e.g., 1,3-dibromopropane: 1.98 g/cm³ vs. 1,10-dibromodecane: 1.34 g/cm³) due to reduced halogen content per unit volume .
(b) Reaction Yields and Efficiency
- Radical-Mediated Reactions : In photoirradiation experiments, 1,7-dibromoheptane achieved 84% yield in forming perylene bisimide cyclophanes, outperforming 1,5-dibromopentane (67%) due to favorable chain length for intermediate stabilization .
- Nucleophilic Substitution : In alkylation reactions (e.g., Meridianin derivative synthesis), this compound demonstrated moderate efficiency, with yields dependent on solvent polarity and temperature. Shorter chains (e.g., 1,3-dibromopropane) often react faster but may produce side products .
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